Meriolins are synthetic hybrids derived from two families of natural products: meridianins and variolins. These compounds were first synthesized in 2001 by researchers including Meijer and co-workers, who recognized their potential as kinase inhibitors. Meriolin 5 specifically has been shown to exhibit significant selectivity towards CDKs, particularly CDK2 and CDK9, making it a promising candidate in cancer therapeutics .
The synthesis of Meriolin 5 involves multiple steps that build upon the structures of its parent compounds. The general synthetic pathway includes:
Meriolin 5 possesses a complex molecular structure characterized by its hybrid nature. It typically contains:
Meriolin 5 participates in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism by which Meriolin 5 exerts its biological effects involves:
Meriolin 5 displays several notable physical and chemical properties:
Meriolin 5 has significant potential applications in scientific research and medicine:
Meriolin 5 represents a strategic fusion of two marine-derived kinase inhibitor scaffolds: the meridianins (indole-based alkaloids from the tunicate Aplidium meridianum) and variolins (pyridopyrrolopyrimidine alkaloids from the Antarctic sponge Kirkpatrickia variolosa). Meridianins feature a 3-(2-aminopyrimidinyl)indole core, enabling potent but non-selective kinase inhibition, particularly against CDKs, GSK-3β, and PKA [2] [9]. Variolins incorporate a complex tetracyclic pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, exhibiting nanomolar cytotoxicity against leukemia cells via CDK1/2/9 inhibition [9].
The hybridization strategy retained meridianins' 2-aminopyrimidine moiety—critical for ATP-binding site interactions—and variolins' 7-azaindole ring (replacing indole's C7 nitrogen), enhancing hydrogen-bonding capacity with kinase hinge regions [2] [8]. This yielded a novel 7-azaindolyl-2-aminopyrimidine scaffold (Fig. 1), optimizing steric compatibility and kinase affinity while improving synthetic accessibility compared to natural variolins [2] [4].
Alkaloid Class | Core Structure | Kinase Targets | Limitations |
---|---|---|---|
Meridianins | 3-(2-Aminopyrimidinyl)indole | CDK1/5, GSK-3β, PKA | Low selectivity, metabolic instability |
Variolins | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | CDK1/2/9, CK1, FLT3 | Synthetic complexity, poor solubility |
Meriolin Hybrid | 7-Azaindolyl-2-aminopyrimidine | Pan-CDK inhibition (CDK1/2/5/7/9) | Optimized selectivity via substituent engineering |
CDKs regulate cell-cycle progression (CDK1/2/4/6) and transcriptional elongation (CDK7/8/9). Dysregulation occurs in >80% of cancers via:
Meriolin 5's pan-CDK inhibition disrupts two oncogenic processes:
This dual mechanism overcomes limitations of monoselective CDK4/6 inhibitors (e.g., palbociclib), which fail against RB-deficient cancers or those with compensatory CDK2 activation [5] [7].
Early meriolins (e.g., Meriolin 3) demonstrated CDK inhibition but suboptimal potency. Meriolin 5 emerged through systematic structure-activity relationship (SAR) optimization:
Rigidity incorporation: Constrained linkers reduced entropic penalties upon ATP-site binding, boosting affinity 10-fold vs. meridianin C [2] [9].
Table 2: Meriolin Generational Optimization
Generation | Structural Features | CDK1 IC₅₀ (nM) | Key Advancements |
---|---|---|---|
Meriolin 3 | Unsubstituted 7-azaindole | 320 | Proof-of-concept hybrid activity |
Meriolin 16 | 5-Methoxy-7-azaindole | 28 | 11-fold potency increase via hinge interaction |
Meriolin 5 | 3-(4-Morpholinophenyl)aminopyrimidine | 8.7 | Hydrophobic pocket occupation; CDK9 selectivity |
Meriolin 5 exhibits a unique dual-binding mode confirmed by X-ray crystallography: the 7-azaindole anchors the hinge region, while the morpholinophenyl group occupies the hydrophobic back pocket of CDK2/9, displacing catalytic water molecules [4] [8]. This achieves IC₅₀ values of 8.7 nM (CDK1), 6.2 nM (CDK2), and 11 nM (CDK9), outperforming first-gen meriolins and natural variolin B (CDK1 IC₅₀: 60 nM) [4] [9].
Compound Name | Source/Type | Relevant Targets |
---|---|---|
Meridianin E | Marine natural product | CDK1, CDK5 |
Variolin B | Marine natural product | CDK1/2/9, CK1, GSK-3 |
Meriolin 3 | First-gen hybrid | Pan-CDK |
Meriolin 5 | Optimized hybrid | CDK1/2/5/7/9 |
Meriolin 16 | Intermediate analog | CDK1/2/9 |
Meriolin 36 | Clinical candidate | Pan-CDK, FLT3 |
Generated interactive tables support data exploration. Table 1 enables comparison of marine alkaloid pharmacophores, while Table 2 highlights SAR-driven potency gains. Hover functionality in digital formats reveals kinase binding poses.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9